molecular formula C15H21N3O4 B1585732 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid CAS No. 201809-22-5

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid

Cat. No. B1585732
M. Wt: 307.34 g/mol
InChI Key: PWYGTZUOLAGDNK-UHFFFAOYSA-N
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Description

“6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid” is a chemical compound with the CAS Number: 201809-22-5 . It has a molecular weight of 307.35 . The IUPAC name for this compound is 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid” is 1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of “6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid” is between 298-300°C . It is a solid at ambient temperature .

Scientific Research Applications

1. Use in Electrolytic Coloring of Anodized Aluminum

Nicotinic acid derivatives, such as 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid, have been studied for their role in the electrolytic coloring of anodized aluminum. These compounds can influence the throwing power and resistance to atmospheric oxidation during the coloring process (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

2. Development of Non-Selective Inhibitors

This compound has been investigated for its potential in the development of non-selective inhibitors, particularly as part of novel (4-piperidinyl)-piperazine derivatives. These derivatives have shown promising activities in enzyme-assay and cell-based assays, demonstrating their potential in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

3. Synthesis of Diastereomerically Pure Piperazine-2,5-diones

Research has also explored the use of N-tert-butoxycarbonyl-protected α-amino acids, including derivatives of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid, for the preparation of diastereomerically pure, racemic piperazine-2,5-diones. This synthesis process involves an enolization equilibration process, which is crucial for producing diastereomerically pure products (Nikulnikov, Shumsky, & Krasavin, 2010).

4. Antibacterial and Anthelmintic Activity

Derivatives of this compound have been synthesized and characterized for their potential antibacterial and anthelmintic activities. Studies indicate moderate activity against specific bacterial strains and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

5. Synthesis of Polyamides with Diverse Applications

Polyamides containing uracil and adenine have been synthesized using 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid derivatives. These polyamides demonstrate solubility in water and potential for diverse applications, including biotechnological and pharmaceutical fields (Hattori & Kinoshita, 1979).

6. Asymmetric Synthesis of Alpha-branched Benzylamines

This compound is also used in the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines. The derivatives have been investigated for their potential as novel ligands of the human melanocortin 4 receptor, demonstrating the compound's relevance in medicinal chemistry (Jiang et al., 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYGTZUOLAGDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378111
Record name 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid

CAS RN

201809-22-5
Record name 1-(1,1-Dimethylethyl) 4-(5-carboxy-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201809-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (3.65 g, 10.9 mmol) was taken into methanol (40 mL) followed by addition of 1M aqueous sodium hydroxide (15 mL) and THF (15 mL), and the mixture was heated at 50° C. for one hour. An additional portion of 1 M aqueous sodium hydroxide (10 mL) was then added and heating was continued an additional two hours. The mixture was then cooled to room temperature and concentrated to remove organic solvents. The aqueous residue was partitioned with ethyl ether and the organic layer was discarded. The aqueous phase has carefully brought to pH 5-6 by addition of 1M aqueous hydrochloric acid to give a thick white suspension. The solid was collected by filtration and dried to give 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (2.0 g). 1H NMR (400 MHz, DMSO-d6): 12.57 (br s, 1H), 8.64 (s, 1H), 7.95 (d, 1H), 6.86 (d, 1H), 3.67-3.62 (m, 4H), 3.45-3.40 (m, 4H), 1.43 (s, 9H).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Chloronicotinic acid was dissolved in N,N-dimethylacetamide (10 ml), and tert-butyl piperazine-1-carboxylate (1.2 g) and DIPEA (1.6 g) were added thereto, followed by stirring at 130° C. for 3 days. The reaction mixture was concentrated under reduced pressure, and to the obtained residue was added a 1 M aqueous NaOH solution, followed by washing with CHCl3. The pH of the aqueous layer was adjusted to around 6 to 7 by the addition of 1 M hydrochloric acid, followed by extraction with CHCl3. The organic layer was dried over Na2SO4 and the solvent was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH) to obtain 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid (934 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HK Mohammad, MH Alzweiri, MA Khanfar… - Medicinal Chemistry …, 2017 - Springer
Nicotinic acid has been reported as a potential inhibitor of carbonic anhydrase III enzyme. Carbonic anhydrase III (CAIII) is an emerging new pharmacological target for the management …
Number of citations: 5 link.springer.com
BF McGuinness, CDI Carroll, LG Zawacki… - Bioorganic & medicinal …, 2009 - Elsevier
High-throughput screening of an encoded combinatorial aryl piperazine library led to the identification of a novel series of potent piperazinyl-piperidine based CXCR3 antagonists. …
Number of citations: 27 www.sciencedirect.com

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